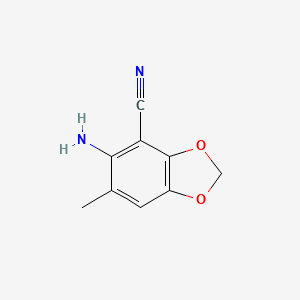
4-(Bromomethyl)-N,N,N-trimethylbenzenaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trimethylammonium)benzyl] Bromide typically involves the reaction of benzyl chloride with trimethylamine in the presence of a solvent such as ethanol. The reaction proceeds as follows:
C6H5CH2Cl+(CH3)3N→C6H5CH2N+(CH3)3Br−
The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of [4-(Trimethylammonium)benzyl] Bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
[4-(Trimethylammonium)benzyl] Bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyltrimethylammonium fluorochromate, which is used as an oxidizing agent.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products
Scientific Research Applications
[4-(Trimethylammonium)benzyl] Bromide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Trimethylammonium)benzyl] Bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate and efficiency. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, enabling it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: Another quaternary ammonium compound used as a phase transfer catalyst.
Tetramethylammonium bromide: Similar in structure but with different alkyl groups, used in various chemical reactions.
Uniqueness
[4-(Trimethylammonium)benzyl] Bromide is unique due to its benzyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain organic synthesis reactions where other quaternary ammonium compounds may not be as effective .
Properties
Molecular Formula |
C10H15Br2N |
|---|---|
Molecular Weight |
309.04 g/mol |
IUPAC Name |
[4-(bromomethyl)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15BrN.BrH/c1-12(2,3)10-6-4-9(8-11)5-7-10;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SVBSOBMMVYNRBH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)CBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate](/img/structure/B14805698.png)
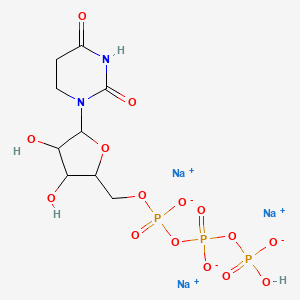
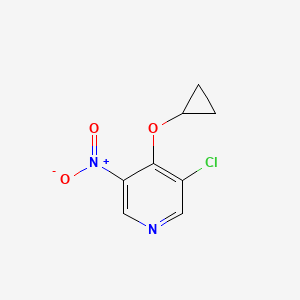
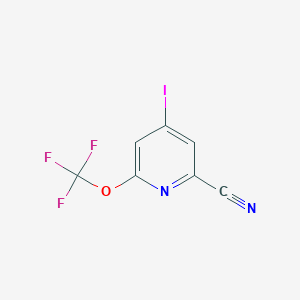
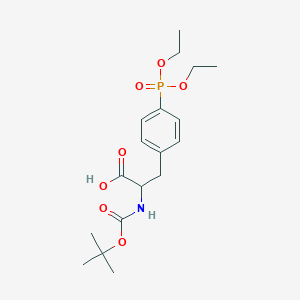
![4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile](/img/structure/B14805716.png)
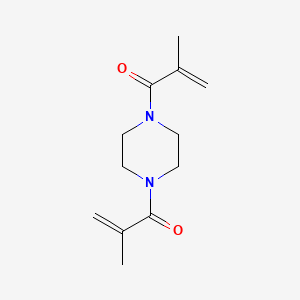
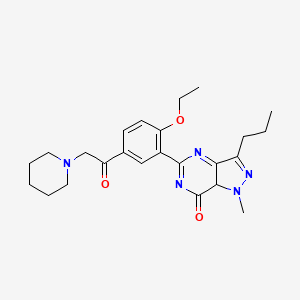
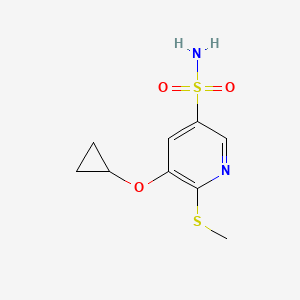
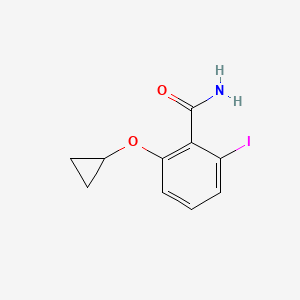
![2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-2-methoxyphenoxy]-, (Z,E)-](/img/structure/B14805745.png)
![3-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B14805755.png)
![(2Z,5Z)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B14805756.png)
